

Application Notes and Protocols for G280-9 Peptide in Cancer Vaccine Development

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Compound of Interest

Compound Name: G280-9

Cat. No.: B12428955

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Introduction

The **G280-9** peptide, derived from the melanoma-associated antigen gp100, is a key component in the development of therapeutic cancer vaccines, particularly for melanoma. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of cancer immunotherapies. The focus is on a modified version of the peptide, **G280-9V**, which has demonstrated enhanced immunogenicity.

The native **G280-9** peptide corresponds to amino acids 280-288 of the gp100 protein and has the sequence YLEPGPVTA.[1][2][3] A modified version, **G280-9V**, incorporates a valine substitution at position 288 (YLEPGPVTV) to increase its binding affinity to the HLA-A*0201 molecule, thereby enhancing its immunogenicity.[3] This peptide vaccine aims to stimulate the host's immune system to recognize and eliminate tumor cells expressing the gp100 antigen.[3]

Data Presentation

Preclinical & Clinical Efficacy of G280-9V Peptide Vaccine

Study Type	Model/Patient Population	Vaccine Formulation	Key Findings	Reference
Clinical Trial	Metastatic Melanoma Patients (HLA-A2+)	Autologous dendritic cells pulsed with G280-9V peptide	Immunological Response: 67% of patients showed CD8+ immunity by ELISPOT, 100% by tetramer assay. 100% of tested patients had high-avidity CTL activity.	[4]
Clinical Trial	Metastatic Melanoma Patients (HLA-A2+)	Autologous dendritic cells pulsed with G280-9V peptide	Clinical Response: 17% Partial Response, 25% Stable Disease.	[4]
Clinical Trial	Metastatic Melanoma Patients (HLA-A2+)	Autologous dendritic cells pulsed with G280-9V peptide	Survival: Median survival of 37.6 months.	[4]

Immunological Response to gp100-derived Peptides

Peptide	Immunization Strategy	In Vitro Restimulation	Immunological Response	Reference
G9-280 (Native)	Incomplete Freund's Adjuvant	G9-280-9V (Modified)	Generation of specific anti-peptide lymphocytes from 5 of 6 post-immune PBMCs.	[3]

Experimental Protocols

G280-9V Peptide Vaccine Formulation and Administration

This protocol describes the preparation of a dendritic cell (DC)-based vaccine pulsed with the **G280-9V** peptide.

Materials:

- **G280-9V** peptide (YLEPGPVTV), synthesized under GMP conditions
- Autologous dendritic cells from the patient
- Sterile phosphate-buffered saline (PBS)
- Incomplete Freund's Adjuvant (IFA) (for some formulations)

Protocol:

- Peptide Preparation:
 - Reconstitute the lyophilized **G280-9V** peptide in sterile PBS to a stock concentration of 1 mg/mL.
 - Ensure the peptide solution is sterile by passing it through a 0.22 µm filter.
- Dendritic Cell Pulsing:
 - Isolate peripheral blood mononuclear cells (PBMCs) from the patient and culture them to generate immature dendritic cells.
 - Mature the dendritic cells using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
 - Pulse the mature dendritic cells with the **G280-9V** peptide at a final concentration of 10 µg/mL.

- Incubate the peptide-pulsed dendritic cells for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
- Vaccine Formulation:
 - For dendritic cell-based vaccines, wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.
 - Resuspend the final DC pellet in sterile saline for injection.
 - For peptide-in-adjuvant formulations, emulsify the **G280-9V** peptide solution with an equal volume of Incomplete Freund's Adjuvant.
- Administration:
 - Administer the vaccine subcutaneously or intradermally.
 - The immunization schedule may vary, but a common approach is to administer the vaccine at weeks 1, 2, 3, and then monthly.

IFN- γ ELISPOT Assay for G280-9V Specific T-Cell Response

This assay quantifies the number of **G280-9V**-specific T cells that secrete IFN- γ upon stimulation.

Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- BCIP/NBT or AEC substrate

- Patient PBMCs (pre- and post-vaccination)
- **G280-9V** peptide
- Control peptides (e.g., irrelevant HLA-A2 binding peptide)
- T2 cells (HLA-A2+)

Protocol:

- Plate Coating:
 - Coat the ELISPOT plate with anti-human IFN- γ capture antibody overnight at 4°C.
 - Wash the plate with sterile PBS.
 - Block the plate with sterile medium containing 10% fetal bovine serum for 2 hours at 37°C.
- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of patient PBMCs.
 - Pulse T2 cells with the **G280-9V** peptide (10 $\mu\text{g/mL}$) for 2 hours at 37°C.
 - Add 2×10^5 PBMCs and 2×10^4 peptide-pulsed T2 cells to each well.
 - Include negative controls (PBMCs and unpulsed T2 cells) and positive controls (PBMCs with PHA).
 - Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
- Detection:
 - Wash the plate with PBS containing 0.05% Tween-20.
 - Add the biotinylated anti-human IFN- γ detection antibody and incubate for 2 hours at room temperature.

- Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add the substrate solution.
- Monitor for the development of spots. Stop the reaction by washing with distilled water.
- Count the spots using an automated ELISPOT reader.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of **G280-9V**-specific CTLs to lyse target cells.

Materials:

- Patient-derived CTLs (effector cells)
- T2 cells or melanoma cell lines (HLA-A2+) (target cells)
- **G280-9V** peptide
- Sodium chromate (Na₂⁵¹CrO₄)
- Fetal bovine serum (FBS)
- RPMI-1640 medium
- 96-well round-bottom plates
- Gamma counter

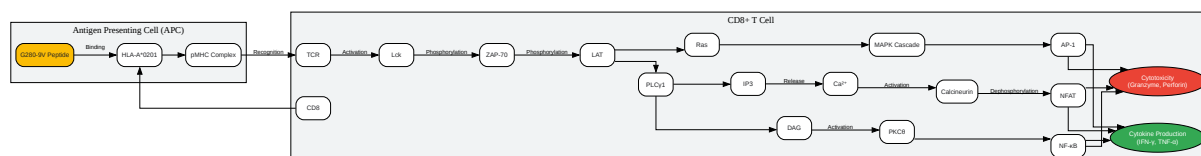
Protocol:

- Target Cell Labeling:
 - Incubate 1×10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.

- Wash the labeled target cells three times with medium containing 10% FBS to remove excess ^{51}Cr .
- Resuspend the cells in culture medium.
- Cytotoxicity Assay:
 - Plate the ^{51}Cr -labeled target cells at 1×10^4 cells/well.
 - Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
 - For peptide-specific lysis, pulse the target cells with **G280-9V** peptide (10 $\mu\text{g/mL}$) prior to adding effector cells.
 - Include controls for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).
 - Incubate the plate for 4 hours at 37°C.
- Measurement of ^{51}Cr Release:
 - Centrifuge the plate at 200 x g for 5 minutes.
 - Collect the supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$

Visualizations

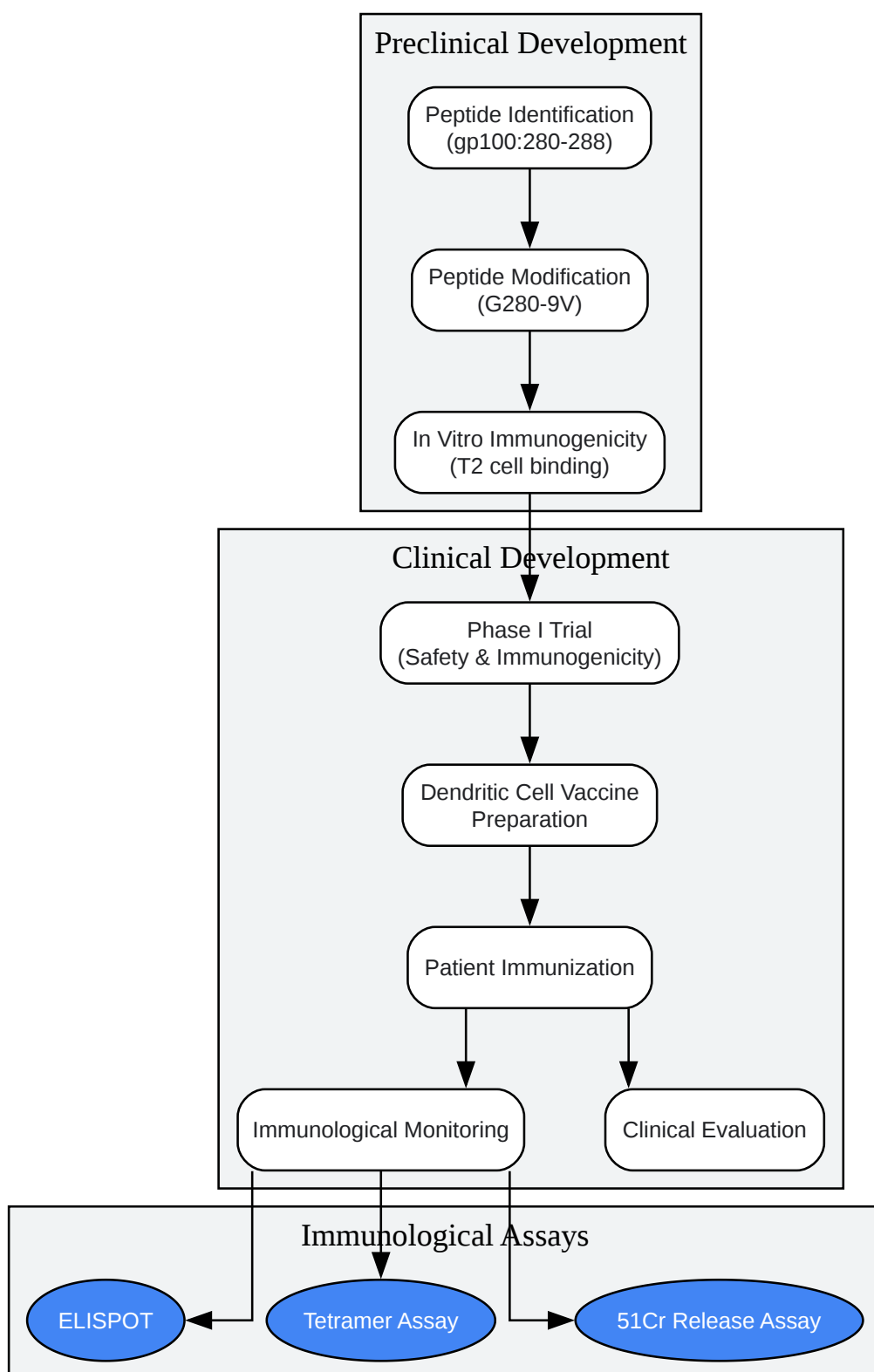
Signaling Pathway

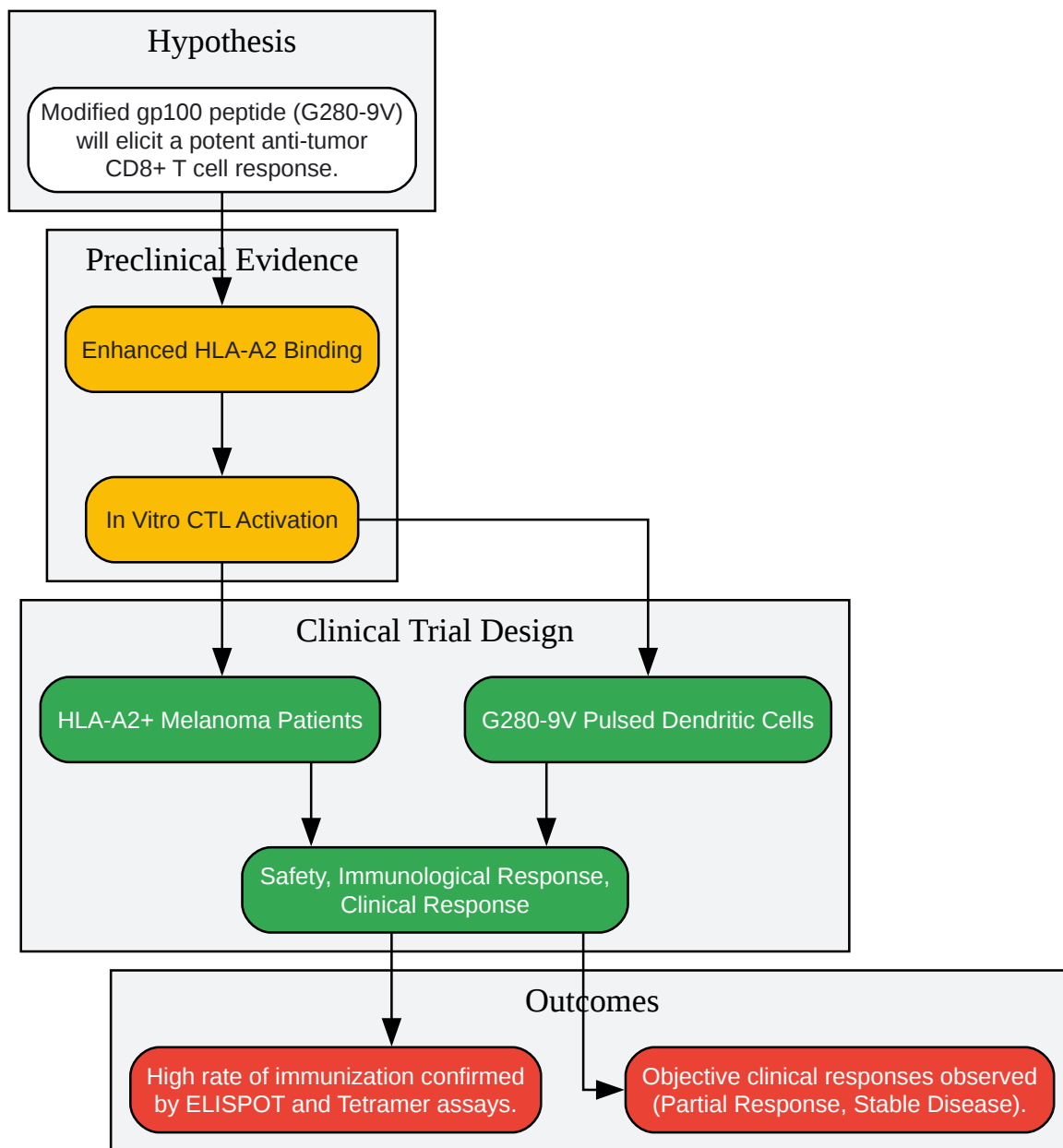


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Caption: **G280-9V** peptide presentation and T-cell activation pathway.

Experimental Workflow





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